N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated precursor reacts with the thiazole ring.
Coupling Reactions: The ethyl linkage is formed through a coupling reaction, often using reagents like ethyl bromide in the presence of a base.
Final Assembly: The final step involves the coupling of the thiazole derivative with the phenoxypropanamide moiety. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound may interfere with metabolic or signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- **N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]butanamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chlorophenyl and phenoxypropanamide moieties
Properties
Molecular Formula |
C24H27ClN2O2S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C24H27ClN2O2S/c1-15(2)21-10-5-16(3)13-22(21)29-17(4)23(28)26-12-11-20-14-30-24(27-20)18-6-8-19(25)9-7-18/h5-10,13-15,17H,11-12H2,1-4H3,(H,26,28) |
InChI Key |
KEZCPEZDTCRKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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